molecular formula C8H7IO2 B2847417 5-(Iodomethyl)-1,3-benzodioxole CAS No. 157766-09-1

5-(Iodomethyl)-1,3-benzodioxole

Cat. No.: B2847417
CAS No.: 157766-09-1
M. Wt: 262.046
InChI Key: WDXDADIIMNGABI-UHFFFAOYSA-N
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Description

Typically, a compound’s description includes its molecular formula, IUPAC name, and structural formula. It may also include its appearance (solid, liquid, gas, color, etc.) and odor .


Synthesis Analysis

This involves the methods and reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo .

Scientific Research Applications

Eco-sustainable Synthesis and Biological Evaluation

A study demonstrated the eco-sustainable synthesis of 2-phenyl 1,3-benzodioxole derivatives, highlighting their potential as anticancer, antibacterial agents, and DNA binding capacities. The synthesis method is noted for its simplicity, speed, and environmental friendliness, producing compounds with significant activity against cancer and bacterial cells, with one derivative (compound 3c) showing promising results for further investigation (Gupta et al., 2016).

Preparation and Reactions with Alkynyltrimethylsilanes

Research into organosulfonyloxy derivatives of benziodoxoles revealed their preparation in high yield and their reactions with alkynyltrimethylsilanes. This study contributes to the understanding of benziodoxole derivatives' reactivity, offering potential pathways for the synthesis of novel organic compounds (Zhdankin et al., 1996).

Oxidation and Dehydrogenation Reactivity

A derivative of o-iodoxybenzoic acid with a trimethylammonium group was synthesized, showcasing enhanced solubility in water and distinct oxidative properties. This derivative represents an advancement in the development of water-soluble reagents for oxidative transformations in organic synthesis (Cui et al., 2011).

Antitumor Agents and Enzyme Inhibition

The synthesis and evaluation of benzodioxole-based thiosemicarbazone derivatives for their cytotoxic effects and enzyme inhibitory activities present new insights into the development of antitumor agents. This research indicates the potential of these compounds for therapeutic applications, highlighting one derivative (compound 5) with notable effects on apoptosis and DNA synthesis in tumor cells (Altıntop et al., 2016).

Hypervalent Iodine Reagents for Atom-transfer Reactions

Benziodoxole-based hypervalent iodine reagents have been identified as useful for atom-transfer reactions, including C-X and C-C bond formations. This work underscores the role of benziodoxole derivatives in facilitating novel synthetic routes, particularly in trifluoromethylation and alkynylation reactions (Brand et al., 2011).

Mechanism of Action

This is typically used in the context of biological activity. It involves understanding how the compound interacts with biological systems or processes .

Safety and Hazards

This involves understanding the risks associated with handling and using the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage .

Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified or used in the future .

Properties

IUPAC Name

5-(iodomethyl)-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXDADIIMNGABI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157766-09-1
Record name 5-(iodomethyl)-1,3-dioxaindane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

11.65 g 3,4-methylenedioxybenzyl chloride in 128 ml of abs. acetone are treated with 49.7 g of sodium iodide, and this mixture is stirred at RT for 2.5 h under argon and while excluding light. The reaction mixture is diluted with 1.5 l of ether, and this mixture is washed with 10% sodium thiosulfate solution (600 ml) and saline. The title compound is obtained after drying over sodium sulfate and removing the solvent. It is recrystallized from ether/hexane. m.p.: 51° C. TLC Rf (hexane:ethyl acetate, 4:1)=0.43. 1H-NMR (360 MHz, CDCl3): 6.93-6.77(m, 2H), 6.77-6.64(m,1H), 5.95(s, 2H), 4.44 (s,2H).
Quantity
11.65 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
49.7 g
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
solvent
Reaction Step Three

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